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Compound of Interest

Compound Name: N-Chloroacetamide

This technical guide provides a comprehensive overview of the key spectroscopic data for N-
Chloroacetamide (CAS No. 79-07-2), a compound of interest in various chemical and
pharmaceutical research domains. The guide is intended for researchers, scientists, and
professionals in drug development, offering a centralized resource for its spectral
characteristics.

Spectroscopic Data Summary

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) data for N-Chloroacetamide. The data is organized into clear, tabular
formats for ease of reference and comparison.

'H NMR Data

The proton NMR spectrum of N-Chloroacetamide exhibits three distinct signals,
corresponding to the methylene protons adjacent to the chlorine atom and the two non-
equivalent amide protons. The downfield shift of the methylene protons is attributed to the
deshielding effect of the adjacent electron-withdrawing chlorine atom and carbonyl group. The
non-equivalence of the amide protons is due to the restricted rotation around the C-N bond, a
characteristic feature of amides.
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Chemical Shift (ppm) Multiplicity Assighment
4.02 Singlet CH:2

7.35 Singlet (broad) NH

7.60 Singlet (broad) NH

Note: Solvent not specified in the reference data, but is likely CDCls or DMSO-des. Coupling
constants were not reported.

3C NMR Data

As of the last data retrieval, specific experimental 23C NMR data for N-Chloroacetamide was
not publicly available. The following are estimated chemical shifts based on the analysis of
closely related structures and standard chemical shift correlation tables.

Estimated Chemical Shift (ppm) Assignment
~45 CH2CI
~170 C=0

Note: These are estimated values. Experimental verification is recommended.

Infrared (IR) Spectroscopy Data

The IR spectrum of N-Chloroacetamide shows characteristic absorption bands corresponding
to the vibrational modes of its functional groups. The data presented below is consistent with

spectra obtained using a KBr pellet.
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Wavenumber (cm~?) Intensity Assignment

~3350 Strong, Broad N-H Stretch (Amide)
~3180 Strong, Broad N-H Stretch (Amide)
~1670 Strong C=0 Stretch (Amide I)
~1610 Medium N-H Bend (Amide II)
~1420 Medium C-N Stretch

~780 Strong C-CI Stretch

Mass Spectrometry (MS) Data

Electron lonization Mass Spectrometry (EI-MS) of N-Chloroacetamide yields a distinct
fragmentation pattern. The molecular ion peak is observed, along with several characteristic
fragment ions.

miz Relative Intensity (%) Proposed Fragment
95 4.6 [M+2]* (3’Cl isotope)
93 14.2 [M]* (3>Cl isotope)

58 25 [CH2CONH:]*

49 7.8 [CH2CI]*

44 100.0 [CONHz]*

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the
spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:
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o Approximately 5-10 mg of N-Chloroacetamide is weighed and dissolved in 0.7-1.0 mL of a
suitable deuterated solvent (e.g., CDCIs or DMSO-ds) in a clean vial.

e The solution is vortexed or sonicated to ensure complete dissolution.
e The resulting clear solution is transferred to a 5 mm NMR tube.
Data Acquisition (*H and 3C NMR):

e The NMR tube is placed in the spectrometer's autosampler or manually inserted into the
magnet.

e The magnetic field is shimmed to ensure homogeneity.

e For H NMR, a standard pulse-acquire sequence is used. Key parameters include a 30°
pulse angle, an acquisition time of approximately 4 seconds, and a relaxation delay of 1-2
seconds.

o For 3C NMR, a proton-decoupled pulse-acquire sequence is employed. Due to the longer
relaxation times of quaternary carbons, a longer relaxation delay (e.g., 5-10 seconds) may
be necessary for quantitative analysis, though for qualitative spectra, a shorter delay is often
used.

e The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and
baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to an internal
standard, typically tetramethylsilane (TMS) at 0.00 ppm.

FT-IR Spectroscopy (KBr Pellet Method)

o Approximately 1-2 mg of N-Chloroacetamide is finely ground in an agate mortar and pestle.

e About 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) is added to the
mortar.

e The sample and KBr are thoroughly mixed and ground together until a fine, homogeneous
powder is obtained.

e A portion of the mixture is transferred to a pellet-pressing die.
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The die is placed in a hydraulic press, and pressure (typically 8-10 tons) is applied for
several minutes to form a transparent or translucent pellet.

The KBr pellet is removed from the die and placed in the sample holder of the FT-IR
spectrometer.

A background spectrum of a pure KBr pellet or empty beam is recorded.

The sample spectrum is then recorded, typically over the range of 4000-400 cm~1, and
ratioed against the background to produce the final absorbance or transmittance spectrum.

Electron lonization Mass Spectrometry (EI-MS)

e Asmall amount of N-Chloroacetamide is introduced into the mass spectrometer, typically
via a direct insertion probe or after separation by gas chromatography (GC).

If using a direct insertion probe, the sample is heated to induce volatilization into the ion
source, which is maintained under a high vacuum.

In the ion source, the gaseous molecules are bombarded with a beam of high-energy
electrons (typically 70 eV).

This bombardment causes the ejection of an electron from the molecule, forming a positively
charged molecular ion (M*).

The excess energy imparted to the molecular ion causes it to fragment into smaller,
characteristic charged ions and neutral radicals.

The positively charged ions are accelerated out of the ion source and into the mass analyzer
(e.g., a quadrupole).

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

The separated ions are detected, and their abundance is recorded, generating a mass
spectrum.

Visualized Experimental Workflow
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The following diagram illustrates the general workflow for the spectroscopic analysis of a solid
organic compound like N-Chloroacetamide.

General Spectroscopic Analysis Workflow for a Solid Sample
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Caption: Workflow for Spectroscopic Analysis of N-Chloroacetamide.

» To cite this document: BenchChem. [Spectroscopic Profile of N-Chloroacetamide: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3344158#spectroscopic-data-nmr-ir-mass-spec-of-n-
chloroacetamide]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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